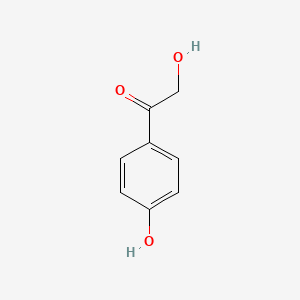

2',4'-Dihydroxyacetophenone

Description

This compound is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.

See also: Paeonia X suffruticosa root (part of).

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYEHHGGXARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058998 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4-Dihydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-84-9 | |

| Record name | 2′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2',4'-Dihydroxyacetophenone structural formula and isomers

An In-depth Technical Guide to 2',4'-Dihydroxyacetophenone: Structure, Isomers, and Biological Significance

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic compound of significant interest in various scientific domains. The document details its chemical structure, isomeric forms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its role as a modulator of inflammatory pathways.

Structural Formula and Isomers

This compound, also known as Resacetophenone or 4-Acetylresorcinol, is an aromatic ketone. Its structure consists of an acetophenone core substituted with two hydroxyl groups at positions 2' and 4' of the phenyl ring.[1][2] The molecular formula is C₈H₈O₃, and its molecular weight is 152.15 g/mol .[1][2]

Dihydroxyacetophenone exists in six constitutional isomeric forms, distinguished by the positions of the two hydroxyl groups on the phenyl ring. These isomers exhibit distinct physical and chemical properties, which influence their biological activities.

Physicochemical Properties

The positioning of the hydroxyl groups significantly impacts the physicochemical properties of the dihydroxyacetophenone isomers, such as melting point and solubility. These differences are critical for applications in synthesis, formulation, and drug design. A summary of key quantitative data is presented below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 89-84-9 | C₈H₈O₃ | 152.15 | 143 - 147 | Yellow to brown powder/crystals |

| 2',3'-Dihydroxyacetophenone | 13494-10-5 | C₈H₈O₃ | 152.15 | 97 - 98 | Yellow needles or crystals |

| 2',5'-Dihydroxyacetophenone | 490-78-8 | C₈H₈O₃ | 152.15 | 207 | Pale yellow solid |

| 2',6'-Dihydroxyacetophenone | 699-83-2 | C₈H₈O₃ | 152.15 | 155 - 158 | Yellowish-beige powder |

| 3',4'-Dihydroxyacetophenone | 1197-09-7 | C₈H₈O₃ | 152.15 | 116 - 118 | Off-white to beige solid |

| 3',5'-Dihydroxyacetophenone | 51863-60-6 | C₈H₈O₃ | 152.15 | 145 - 148 | Off-white to brown powder |

| (Data sourced from) |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved via the Fries rearrangement or related acylation reactions of resorcinol. Below are detailed methodologies from patented industrial processes.

Synthesis via Zinc Chloride Catalysis

This method involves the reaction of resorcinol with acetic acid in the presence of zinc chloride as a Lewis acid catalyst.

Experimental Protocol:

-

To a reaction vessel, add acetic acid (1.5 mol) and anhydrous zinc chloride (1.1 mol).

-

Heat the mixture to 40°C.

-

Add resorcinol (1.0 mol) to the vessel.

-

Increase the temperature to 120°C and maintain for 1 hour with stirring.

-

After the reaction is complete, cool the mixture to 100°C.

-

Decompose the reaction complex by adding 500 mL of 18% hydrochloric acid.

-

Heat the resulting mixture to approximately 100°C to dissolve the solids.

-

Cool the solution to 20°C to induce recrystallization.

-

Collect the precipitated product by filtration.

-

Wash the crystals with water and dry to yield pale yellow to white this compound.

Synthesis via Proton Acid Catalysis

This process utilizes a proton acid catalyst and involves the removal of water to drive the reaction to completion.

Experimental Protocol:

-

Charge a reaction vessel with resorcinol and acetic acid.

-

Add a proton acid catalyst (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to 95°C.

-

Distill off the acetic acid under reduced pressure.

-

Raise the temperature to 124°C and continue stirring for approximately 75 minutes. During this phase, water formed by the reaction is continuously removed.

-

Add 330 g of water to the reaction residue and heat above 90°C to form a homogeneous solution.

-

Cool the solution to room temperature to precipitate the product.

-

Collect the this compound crystals by filtration.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, making them valuable lead compounds in drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

A key biological activity of this compound is its anti-inflammatory effect. Research has shown that it can inhibit the transcription of Cyclooxygenase-2 (COX-2) in DLD-1 cancer cells, with a reported IC₅₀ of 500 μM.

COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli like cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandins (specifically PGE₂), which are potent mediators of inflammation, pain, and fever. By inhibiting the expression of the COX-2 enzyme, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. This mechanism is a target for many non-steroidal anti-inflammatory drugs (NSAIDs).

Other Reported Activities

-

Antioxidant and Antibacterial Properties : The phenolic structure of this compound contributes to its ability to scavenge free radicals and inhibit the growth of certain bacteria.

-

Enzyme Inhibition : Synthesized derivatives of this compound have demonstrated potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), suggesting potential applications in cardiovascular and inflammatory diseases.

-

Antimicrobial and Antitumor Activity : Further chemical modifications of the dihydroxyacetophenone scaffold have yielded compounds with significant antimicrobial and antitumor activities in vitro.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a family of six constitutional isomers, each with unique properties. Its synthesis is achievable through established industrial methods. The compound's biological significance is primarily highlighted by its anti-inflammatory action through the inhibition of COX-2 transcription, positioning it and its derivatives as promising candidates for further investigation in drug development for inflammatory conditions and oncology. This guide provides foundational technical data to support such research endeavors.

References

Resacetophenone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resacetophenone (2',4'-dihydroxyacetophenone), a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of resacetophenone and details generalized experimental protocols for its isolation and purification. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on providing practical, data-driven insights and methodologies.

Introduction

Resacetophenone is a dihydroxyacetophenone that has been identified as a plant and fungal metabolite.[1] Its chemical structure, featuring hydroxyl groups at the 2' and 4' positions of the acetophenone backbone, contributes to its biological activities. Notably, it has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting its potential as an anti-inflammatory agent.[2] Furthermore, resacetophenone is recognized for its antioxidant properties.[3] This guide will delve into the natural origins of this compound and provide a framework for its extraction and isolation.

Natural Sources of Resacetophenone

Resacetophenone has been identified in a limited number of natural sources. The primary organisms known to produce this compound are the fungus Daldinia eschscholtzii and the plant Vincetoxicum paniculatum.[1] While these sources have been confirmed, detailed quantitative data on the concentration and yield of resacetophenone from these organisms is not extensively available in the current literature.

| Organism Type | Species | Common Name | Reference |

| Fungus | Daldinia eschscholtzii | N/A | [1] |

| Plant | Vincetoxicum paniculatum | N/A |

Table 1: Confirmed Natural Sources of Resacetophenone

Generalized Isolation Protocols

Due to the lack of specific, detailed isolation protocols for resacetophenone from its confirmed natural sources in the available literature, this section provides generalized experimental workflows for its extraction and purification from fungal and plant matrices. These protocols are based on established methods for the isolation of phenolic compounds.

Isolation from Fungal Source (Daldinia eschscholtzii)

This protocol outlines a general procedure for the extraction and isolation of resacetophenone from the fruiting bodies of Daldinia eschscholtzii.

3.1.1. Experimental Protocol

| Step | Procedure | Key Parameters & Considerations |

| 1. Sample Preparation | Collect and clean the fungal fruiting bodies. Dry the material (air-dry or freeze-dry) and grind it into a fine powder. | Thorough drying is crucial to prevent degradation and improve extraction efficiency. |

| 2. Extraction | Macerate the powdered fungal biomass in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times. | The choice of solvent is critical; polar solvents are generally effective for phenolic compounds. The solid-to-solvent ratio should be optimized (e.g., 1:10 w/v). |

| 3. Filtration & Concentration | Filter the combined extracts to remove solid fungal debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract. | Use of a vacuum helps to evaporate the solvent at a lower temperature, minimizing thermal degradation of the target compound. |

| 4. Solvent Partitioning | Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). | This step helps to fractionate the extract based on polarity, enriching resacetophenone in a specific fraction (likely the ethyl acetate fraction). |

| 5. Chromatographic Purification | Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). | Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing resacetophenone. |

| 6. Final Purification | Pool the fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient). | This final step will yield highly purified resacetophenone. |

| 7. Structure Elucidation | Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). | Comparison of the obtained spectral data with literature values for resacetophenone will confirm its identity. |

Table 2: Generalized Experimental Protocol for Isolation of Resacetophenone from Daldinia eschscholtzii

3.1.2. Experimental Workflow Diagram

Isolation from Plant Source (Vincetoxicum paniculatum)

This protocol provides a general methodology for the extraction and isolation of resacetophenone from the plant material of Vincetoxicum paniculatum.

3.2.1. Experimental Protocol

| Step | Procedure | Key Parameters & Considerations |

| 1. Sample Preparation | Collect, wash, and dry the plant material (e.g., leaves, stems, or roots). Grind the dried material into a fine powder. | The choice of plant part may influence the concentration of resacetophenone. |

| 2. Extraction | Perform solvent extraction using a Soxhlet apparatus or maceration with a suitable solvent (e.g., methanol, ethanol, or acetone). | Soxhlet extraction can be more efficient but the heat may degrade thermolabile compounds. Maceration at room temperature is a milder alternative. |

| 3. Filtration & Concentration | Filter the extract to remove plant debris and concentrate it under reduced pressure to obtain the crude plant extract. | Ensure complete removal of the solvent before proceeding to the next step. |

| 4. Defatting (if necessary) | If the extract is rich in lipids (e.g., from seeds), perform a defatting step by partitioning with a non-polar solvent like hexane. | This step removes interfering lipids and chlorophyll. |

| 5. Acid Hydrolysis (optional) | If resacetophenone is present as a glycoside, acid hydrolysis can be performed to cleave the sugar moiety. | This step should be performed with caution as it can also degrade the aglycone. |

| 6. Chromatographic Purification | Utilize column chromatography with silica gel, eluting with a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane). | Monitor fractions by TLC, visualizing spots under UV light or with a suitable staining reagent. |

| 7. Preparative HPLC | For final purification, use preparative HPLC with a reverse-phase column (C18) and an appropriate mobile phase (e.g., methanol-water or acetonitrile-water). | This will allow for the isolation of high-purity resacetophenone. |

| 8. Crystallization | Induce crystallization of the purified compound from a suitable solvent system to obtain pure crystals of resacetophenone. | This is an effective final purification step and provides the compound in a stable form. |

| 9. Characterization | Confirm the structure and purity of the isolated resacetophenone using spectroscopic methods (NMR, MS, IR, UV). | Compare the data with established literature values. |

Table 3: Generalized Experimental Protocol for Isolation of Resacetophenone from Vincetoxicum paniculatum

3.2.2. Experimental Workflow Diagram

Biological Activity and Signaling Pathway

Resacetophenone has been reported to exhibit anti-inflammatory properties by inhibiting the transcription of COX-2. The COX-2 enzyme is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.

4.1. COX-2 Inhibition Signaling Pathway

Conclusion

Resacetophenone is a promising natural product with documented anti-inflammatory and antioxidant activities. While its natural occurrence has been confirmed in the fungus Daldinia eschscholtzii and the plant Vincetoxicum paniculatum, there is a clear need for further research to quantify its abundance in these sources and to develop optimized, source-specific isolation protocols. The generalized methodologies presented in this guide provide a solid foundation for researchers to initiate the extraction and purification of this valuable compound for further investigation and potential drug development applications. Future studies should focus on screening a wider range of organisms to identify new, potentially richer natural sources of resacetophenone.

References

The Enigmatic Role of 4-Acetylresorcinol in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylresorcinol, a member of the alkylresorcinol class of phenolic lipids, is a plant secondary metabolite with emerging significance in plant defense and metabolic regulation. This technical guide provides a comprehensive overview of the known and inferred biological activities of 4-acetylresorcinol in plant metabolism. It synthesizes available data on its impact on plant growth, phytohormone balance, and antioxidant systems, drawing parallels from the closely related compound, resorcinol. This document details experimental protocols for the investigation of its allelopathic and physiological effects and proposes putative signaling pathways based on the established roles of phenolic compounds in plant stress responses.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in defense against herbivores and pathogens, protection from environmental stressors such as UV radiation, and mediating plant-plant interactions (allelopathy)[1]. Alkylresorcinols, including 4-acetylresorcinol, are a specific class of phenolic lipids recognized for their biological activities[2]. They are thought to function as phytoanticipins and allelochemicals, contributing to the plant's constitutive and induced defense mechanisms[3]. Understanding the precise role of 4-acetylresorcinol in plant metabolism is critical for developing novel strategies for crop protection and for the discovery of new bioactive compounds with potential applications in agriculture and medicine.

Biosynthesis of Alkylresorcinols in Plants

Alkylresorcinols are synthesized in plants via the polyketide pathway. The biosynthesis is catalyzed by type III polyketide synthase enzymes, specifically alkylresorcinol synthases. These enzymes utilize fatty acyl-CoA starter units and malonyl-CoA extender units to produce the characteristic 5-alkylresorcinol scaffold[3][4]. While the specific biosynthetic pathway of 4-acetylresorcinol has not been elucidated in detail, it is presumed to follow a similar enzymatic logic, with modifications to the acyl chain.

Biological Activity of Resorcinol in Plant Metabolism: A Case Study

Direct quantitative data on the effects of 4-acetylresorcinol on plant metabolism are currently limited in publicly accessible literature. However, a study on the impact of a closely related compound, resorcinol, on tomato (Lycopersicon esculentum Mill.) provides valuable insights into the potential activities of 4-acetylresorcinol. The following tables summarize the quantitative data from this study, where tomato plants were treated with varying concentrations of resorcinol.

Data Presentation

Table 1: Effect of Resorcinol on Tomato Growth Attributes

| Treatment (µM/L) | Shoot Length (cm) | Root Length (cm) | Fresh Weight (g) | Dry Weight (g) |

| Control (0) | 15.2 | 8.1 | 2.5 | 0.21 |

| 0.1 | 22.5 | 12.3 | 4.1 | 0.38 |

| 1.0 | 18.9 | 10.5 | 3.2 | 0.29 |

| 10 | 16.1 | 9.2 | 2.8 | 0.24 |

| 100 | 14.8 | 7.9 | 2.4 | 0.20 |

Table 2: Effect of Resorcinol on Tomato Metabolite Contents

| Treatment (µM/L) | Total Chlorophyll (mg/g) | Carotenoids (mg/g) | Total Phenols (µg/g) | Flavonoids (µg/g) | Total Soluble Sugars (µg/g) | Proline (µg/g) |

| Control (0) | 8.9 | 0.8 | 35.4 | 0.04 | 28.7 | 0.01 |

| 0.1 | 13.3 | 1.2 | 58.8 | 0.09 | 42.5 | 0.03 |

| 1.0 | 11.2 | 1.0 | 47.1 | 0.07 | 35.1 | 0.02 |

| 10 | 9.5 | 0.9 | 39.8 | 0.05 | 30.2 | 0.01 |

| 100 | 8.5 | 0.7 | 34.2 | 0.04 | 27.9 | 0.01 |

Table 3: Effect of Resorcinol on Tomato Phytohormone Levels

| Treatment (µM/L) | Indole-3-acetic acid (IAA) (µg/g) | Gibberellic acid (GA) (µg/g) | Salicylic acid (SA) (mg/g) | Abscisic acid (ABA) (mg/g) |

| Control (0) | 0.45 | 25.6 | 15.2 | 18.5 |

| 0.1 | 0.81 | 47.3 | 28.4 | 29.4 |

| 1.0 | 0.62 | 38.9 | 21.7 | 24.1 |

| 10 | 0.51 | 29.3 | 17.8 | 20.3 |

| 100 | 0.43 | 24.8 | 14.9 | 18.1 |

Table 4: Effect of Resorcinol on Tomato Antioxidant Enzyme Activities

| Treatment (µM/L) | Catalase (CAT) (units/g) | Superoxide Dismutase (SOD) (units/g) | Ascorbate Peroxidase (APX) (units/g) |

| Control (0) | 1.9 | 6.7 | 34.1 |

| 0.1 | 3.7 | 9.6 | 42.3 |

| 1.0 | 2.8 | 8.1 | 38.5 |

| 10 | 2.1 | 7.2 | 35.6 |

| 100 | 1.8 | 6.5 | 33.8 |

These data suggest that at low concentrations, resorcinol can act as a biostimulant, enhancing plant growth, photosynthetic pigments, and the accumulation of protective metabolites and phytohormones. However, at higher concentrations, these effects diminish and can become inhibitory. It is plausible that 4-acetylresorcinol exhibits similar dose-dependent effects.

Proposed Signaling Pathways

The precise signaling pathways activated by 4-acetylresorcinol in plants have not been experimentally elucidated. However, based on the known roles of phenolic compounds as allelochemicals and elicitors of plant defense, we can propose several putative pathways. Phenolic compounds are known to interact with key signaling molecules and pathways, including reactive oxygen species (ROS), calcium signaling, mitogen-activated protein kinase (MAPK) cascades, and phytohormone signaling.

Putative Stress Response Signaling Pathway

The introduction of an allelochemical like 4-acetylresorcinol can be perceived by the plant as a biotic or abiotic stress, triggering a defensive response.

Caption: Putative stress response signaling pathway initiated by 4-Acetylresorcinol.

Crosstalk with Phytohormone Signaling

The data on resorcinol suggest a significant impact on phytohormone levels. 4-Acetylresorcinol likely engages in crosstalk with major plant hormone signaling pathways to modulate growth and defense.

Caption: Proposed crosstalk between 4-Acetylresorcinol and phytohormone signaling pathways.

Experimental Protocols

The following protocols are adapted from established methodologies for testing the effects of allelochemicals on plants and can be specifically applied to investigate the biological activity of 4-acetylresorcinol.

Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the allelopathic potential of 4-acetylresorcinol on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

-

4-Acetylresorcinol (analytical grade)

-

Distilled water

-

Tween 20 (or other suitable surfactant)

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of the test plant species

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of 4-acetylresorcinol in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute with distilled water to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add a drop of Tween 20 to each solution to ensure uniform wetting. A control solution should be prepared with the same concentration of the solvent and surfactant.

-

Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

-

Bioassay Setup: Place two layers of sterile filter paper in each petri dish. Add 5 mL of the respective test solution or control solution to each dish.

-

Sowing: Place 20-30 sterilized seeds evenly on the filter paper in each petri dish.

-

Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage. Measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

-

Analysis: Compare the germination percentage, root length, and shoot length of the treated groups with the control group. Calculate the percentage of inhibition or stimulation.

Phytohormone Extraction and Quantification

This protocol outlines a method for extracting and quantifying major phytohormones from plant tissues treated with 4-acetylresorcinol.

Materials:

-

Plant tissue (e.g., roots, shoots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

Internal standards for each phytohormone class

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue at the desired time point after treatment with 4-acetylresorcinol, immediately flash-freeze in liquid nitrogen, and store at -80°C.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Add the cold extraction solvent containing internal standards to the powdered tissue. Vortex thoroughly and incubate on ice.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a conditioned C18 SPE cartridge to purify and concentrate the phytohormones. Wash the cartridge and then elute the hormones with a suitable solvent.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

-

Quantification: Analyze the samples using an HPLC-MS/MS system with a validated method for the separation and detection of the target phytohormones. Quantify the hormones based on the peak areas relative to the internal standards.

Measurement of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes in plant tissues exposed to 4-acetylresorcinol.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., phosphate buffer with PVPP and EDTA)

-

Reagents for specific enzyme assays (e.g., H₂O₂, nitroblue tetrazolium, ascorbate)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at high speed at 4°C to obtain the crude enzyme extract (supernatant).

-

Protein Quantification: Determine the total protein concentration in the extract using a standard method (e.g., Bradford assay).

-

Enzyme Assays:

-

Catalase (CAT): Measure the decrease in absorbance at 240 nm due to the decomposition of H₂O₂.

-

Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm.

-

Ascorbate Peroxidase (APX): Measure the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

-

-

Calculation: Express the enzyme activity per milligram of protein.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the effects of 4-acetylresorcinol.

Conclusion and Future Directions

4-Acetylresorcinol represents a promising but understudied area of plant metabolic research. Based on the activity of the related compound resorcinol, it is hypothesized that 4-acetylresorcinol plays a significant role in modulating plant growth, defense, and stress responses through complex interactions with phytohormone and stress signaling pathways. The experimental protocols and proposed signaling frameworks provided in this guide offer a solid foundation for future research in this area.

Future investigations should focus on:

-

Generating specific quantitative data on the effects of 4-acetylresorcinol on a range of plant species.

-

Elucidating the precise signaling cascades, including the identification of membrane receptors and downstream targets.

-

Investigating the synergistic or antagonistic effects of 4-acetylresorcinol in combination with other allelochemicals and phytohormones.

-

Exploring the potential of 4-acetylresorcinol as a natural plant growth regulator or biopesticide in sustainable agriculture.

By systematically addressing these research questions, the scientific community can unravel the full extent of 4-acetylresorcinol's biological activity and harness its potential for practical applications.

References

Spectroscopic Data and Analysis of 2',4'-Dihydroxyacetophenone: A Technical Guide

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and as a component in cosmetic formulations.[1] Its chemical structure, a dihydroxyacetophenone with hydroxyl groups at positions 2' and 4', lends it notable antioxidant and antimicrobial properties.[1] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | Singlet | 1H | 2'-OH (phenolic) |

| 10.3 (approx.) | Singlet | 1H | 4'-OH (phenolic) |

| 7.6 | Doublet | 1H | H-6' |

| 6.3 | Doublet of Doublets | 1H | H-5' |

| 6.2 | Doublet | 1H | H-3' |

| 2.5 | Singlet | 3H | -COCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 202.0 | C=O |

| 165.0 | C-4' |

| 162.5 | C-2' |

| 133.0 | C-6' |

| 113.5 | C-1' |

| 108.0 | C-5' |

| 102.5 | C-3' |

| 26.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented was obtained using a KBr wafer technique.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (phenolic) |

| 1640 | Strong | C=O stretch (ketone, conjugated) |

| 1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1280 | Strong | C-O stretch (phenol) |

| 850-750 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data below corresponds to electron ionization (EI) mass spectrometry.[1]

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | Very High | [M-CH₃]⁺ |

| 109 | Medium | [M-CH₃-CO]⁺ |

| 92 | Low |

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The experiments are typically run on a 400 or 500 MHz NMR spectrometer.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed. The spectra are referenced internally using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Wafer Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Technical Safety Guide: 2',4'-Dihydroxyacetophenone (CAS 89-84-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2',4'-Dihydroxyacetophenone (CAS 89-84-9), also known as Resacetophenone or 4-Acetylresorcinol. The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the compound's properties and potential hazards.

Chemical and Physical Properties

This compound is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'[1][2]. It appears as a yellow-brown to reddish-brown fine crystalline powder[1]. It is stable under recommended storage conditions[3][4].

| Property | Value | Source |

| Molecular Formula | C8H8O3 | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Red brown powder solid | |

| Odor | Odorless | |

| Melting Point | 143 - 147 °C (289.4 - 296.6 °F) | |

| Boiling Point | No information available | |

| Density | 1.18 g/mL at 25 °C | |

| Water Solubility | Slowly decomposes in water. Will likely be mobile in the environment due to its water solubility. | |

| Solubility in other solvents | Soluble in hot alcohol, pyridine, and glacial acetic acid. Nearly insoluble in ether, benzene, and chloroform. |

Hazard Identification and Classification

This compound is classified as an irritant. It may be harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 5 | H303: May be harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Danger/Warning

HMIS Classification:

-

Health hazard: 2

-

Flammability: 0

-

Physical hazards: 0

NFPA Rating:

-

Health hazard: 2

-

Fire: 0

-

Reactivity Hazard: 0

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. However, some acute toxicity data is available. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

| Test | Species | Route | Value | Source |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 2830 mg/kg | |

| TDLo (Lowest published toxic dose) | Rat | Subcutaneous | 20 mg/kg (female, 4 days pre-mating) | |

| Standard Draize test | Rabbit | Eye | 500 mg (Severe) |

Reproductive Toxicity: Maternal effects on the ovaries, fallopian tubes, uterus, cervix, and vagina have been recorded in rats following subcutaneous administration.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not available in the provided safety data sheets. However, standardized methodologies are typically followed for such assessments.

Acute Oral Toxicity (LD50) - General Protocol Outline:

A standardized procedure, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is generally employed.

Caption: General workflow for an acute oral toxicity (LD50) study.

Safe Handling and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.

References

An In-depth Technical Guide to 2',4'-Dihydroxyacetophenone (Resacetophenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, widely known as Resacetophenone, is an aromatic ketone with a chemical structure featuring a dihydroxylated phenyl group. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities.[1][2] It is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of ongoing research for therapeutic applications.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its known synonyms, chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways.

Chemical Identity and Synonyms

This compound is identified by numerous synonyms and registry numbers across various chemical databases. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Common Name | Resacetophenone | |

| Resoacetophenone | ||

| IUPAC Name | 1-(2,4-dihydroxyphenyl)ethanone | |

| CAS Number | 89-84-9 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Other Names | 4-Acetylresorcinol | |

| 1-Acetyl-2,4-dihydroxybenzene | ||

| Ethanone, 1-(2,4-dihydroxyphenyl)- | ||

| β-Resacetophenone | ||

| 4-Acetyl-1,3-benzenediol | ||

| EC Number | 201-945-3 | |

| PubChem CID | 6990 | |

| ChEBI ID | CHEBI:18414 | |

| MDL Number | MFCD00002279 |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in Table 2, providing essential data for handling, storage, and experimental design.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Appearance | White to yellow or tan-colored crystalline powder | |

| Melting Point | 142-147 °C | |

| Boiling Point | 319.3 °C at 760 mmHg | |

| Solubility | Soluble in hot alcohol, pyridine, and glacial acetic acid. Slightly soluble in water. Almost insoluble in ether, benzene, and chloroform. | |

| pKa | 7.9 | |

| LogP | 1.21 |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of key spectral data is presented in Table 3.

Table 3: Spectral Data for this compound

| Spectroscopy | Key Peaks/Signals | Source |

| ¹H NMR | Signals corresponding to aromatic protons, hydroxyl groups, and the acetyl methyl group. A representative spectrum is available. | |

| IR (KBr disc) | Characteristic absorption bands for O-H (hydroxyl), C=O (carbonyl), and aromatic C-H and C=C stretching. | |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. |

Experimental Protocols

Synthesis of this compound (Resacetophenone)

A common and effective method for the synthesis of this compound is the Nencki reaction, which involves the acylation of resorcinol.

Protocol:

-

Reaction Setup: In a 1-liter beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 ml, 2.7 moles) of glacial acetic acid with heating.

-

Addition of Resorcinol: To this hot mixture (approximately 140°C), add 110 g (1 mole) of resorcinol with constant stirring.

-

Reaction: Heat the solution on a sand bath until it just begins to boil (around 152°C). Immediately remove the heat source and allow the reaction to proceed on the hot sand bath for 20 minutes, ensuring the temperature does not exceed 159°C.

-

Quenching and Precipitation: Cool the reaction mixture and then dilute it with a solution of 250 ml of concentrated hydrochloric acid and 250 ml of water. Place the mixture in an ice bath to cool to 5°C, which will cause the product to precipitate.

-

Filtration and Washing: Collect the precipitate by filtration and wash it with 1 liter of dilute (1:3) hydrochloric acid in several portions to remove zinc salts.

-

Drying: Dry the resulting orange-red product. The expected yield is 104–110 g, with a melting point of 141–143°C.

Purification of this compound

The crude product from the synthesis can be further purified by distillation and recrystallization.

Protocol:

-

Distillation: Distill the crude product under reduced pressure (boiling point: 180–181°C at 10 mm Hg).

-

Recrystallization: Dissolve the distilled product in 1.8 liters of hot dilute (1:11) hydrochloric acid.

-

Cooling and Crystallization: Filter the hot solution and then cool it to 5°C to allow the purified product to crystallize.

-

Final Washing and Drying: Collect the crystals by filtration, wash them with two 200-ml portions of ice water, and then dry them. The final product should be tan-colored crystals with a melting point of 142–144°C. The overall yield is typically between 61-65%.

Caption: Synthesis and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

Research has shown that this compound can inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, in cancer cells with an IC₅₀ of 500 μM. While the exact signaling cascade for the 2',4'-isomer is still under full investigation, studies on the related isomer, 2',5'-Dihydroxyacetophenone, provide valuable insights. This isomer has been shown to significantly inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) expression. Furthermore, it decreases the levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the ERK1/2 and NF-κB signaling pathways. Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism involving the NF-κB pathway.

Caption: Proposed anti-inflammatory mechanism of dihydroxyacetophenones.

Antioxidant Activity

The dihydroxy substitution on the phenyl ring of this compound imparts significant antioxidant properties. It can act as a free radical scavenger, thereby protecting cells from oxidative damage. The antioxidant capacity of its derivatives has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Antioxidant Activity Assay Protocol (DPPH Method - General Outline):

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

-

Reaction Mixture: In a suitable container (e.g., a cuvette or microplate well), mix a defined volume of the DPPH solution with different concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Caption: Workflow for DPPH antioxidant activity assay.

Conclusion

This compound (Resacetophenone) is a valuable chemical entity with a well-established synthetic route and a growing body of evidence supporting its biological significance. Its antioxidant and anti-inflammatory properties, potentially mediated through the inhibition of key inflammatory pathways such as NF-κB, make it a compelling candidate for further investigation in the development of novel therapeutics and cosmeceuticals. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.

References

2',4'-Dihydroxyacetophenone: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone (DHA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of DHA's therapeutic potential, focusing on its antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as resacetophenone, is a dihydroxyacetophenone that serves as a crucial structural component in various biologically active molecules. Found in several plant species, it has been the subject of numerous studies investigating its therapeutic applications.[1] Its chemical structure, featuring hydroxyl groups at the 2' and 4' positions of the acetophenone, is believed to be fundamental to its biological effects. This guide aims to consolidate the existing scientific data on DHA, providing a technical resource for professionals in the field of pharmacology and medicinal chemistry.

Therapeutic Activities and Mechanisms of Action

Antioxidant Activity

DHA exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals.[2] The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of DHA is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Reagents:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Test solutions of this compound are prepared at various concentrations.

-

A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in a range of concentrations.

-

-

Assay Procedure:

-

A specific volume of the DPPH stock solution is added to each test tube or well of a microplate.

-

An equal volume of the test sample (DHA or standard) at different concentrations is added to the DPPH solution.

-

A control is prepared by mixing the DPPH solution with the solvent used for the sample.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

DHA has demonstrated anti-inflammatory effects, which are likely mediated through the inhibition of key inflammatory enzymes and signaling pathways. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of DHA on COX-2 activity can be determined using various commercially available assay kits or by following established protocols.

-

Enzyme and Substrate Preparation:

-

Human recombinant COX-2 enzyme is utilized.

-

Arachidonic acid serves as the substrate.

-

-

Assay Procedure:

-

The COX-2 enzyme is pre-incubated with different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) in a suitable buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

-

-

Data Analysis:

-

The percentage of COX-2 inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of DHA.

-

Antimicrobial Activity

DHA and its derivatives have shown promising activity against a range of pathogenic bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Materials:

-

Bacterial strains are cultured in an appropriate broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Each well containing the serially diluted compound is inoculated with a standardized bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Phosphodiesterase (PDE) Inhibition

Derivatives of this compound have been synthesized and shown to be potent inhibitors of phosphodiesterases (PDEs), particularly PDE-1 and PDE-3. PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Experimental Protocol: Phosphodiesterase Inhibition Assay

The inhibitory activity against PDEs can be assessed using a two-step enzymatic assay.

-

First Step: PDE Reaction:

-

The PDE enzyme is incubated with the test compound (DHA derivative) at various concentrations.

-

The substrate (cAMP or cGMP) is added to initiate the reaction.

-

The reaction mixture is incubated for a specific period.

-

-

Second Step: 5'-Nucleotidase Reaction and Detection:

-

The reaction is stopped, and 5'-nucleotidase is added to convert the product of the PDE reaction (AMP or GMP) into a nucleoside and inorganic phosphate (Pi).

-

The amount of Pi generated is quantified using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

The percentage of PDE inhibition is calculated based on the reduction in Pi formation in the presence of the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

Quantitative Data Summary

| Therapeutic Activity | Compound | Target/Assay | IC50 / MIC Value |

| Phosphodiesterase-1 Inhibition | Bis-Schiff base derivatives of DHA | PDE-1 Enzyme | 0.05 ± 0.11 to 8.02 ± 1.03 μM |

| Phosphodiesterase-3 Inhibition | Bis-Schiff base derivatives of DHA | PDE-3 Enzyme | 0.012 ± 0.32 to 1.01 ± 0.22 μM |

| Anti-inflammatory | This compound | COX-2 Transcription in DLD-1 cells | ~500 μM |

Note: Data for the parent compound this compound is limited in some areas, with more quantitative data available for its derivatives.

Signaling Pathway Interactions

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. As a phenolic compound, it is proposed to modulate inflammatory responses through the inhibition of the NF-κB and ERK1/2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Phenolic compounds like DHA can inhibit this pathway at multiple points.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation and inflammation. Some phenolic compounds have been shown to modulate this pathway.

Caption: Postulated modulation of the ERK1/2 signaling pathway by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic activities. The available data highlight their potential as antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. However, to fully realize their therapeutic potential, further research is warranted. Future studies should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for each of its biological activities.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of DHA and its lead derivatives.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of these compounds in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of DHA to optimize its potency and selectivity for specific targets.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

2',4'-Dihydroxyacetophenone: An Endogenous Regulator with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone (DHA), also known as resacetophenone, is a simple phenolic compound increasingly recognized for its role as an endogenous metabolite with significant biological activity. While its presence has been confirmed in human biofluids, specific quantitative data on its endogenous concentrations remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of DHA, focusing on its metabolic pathways, mechanisms of action, and therapeutic potential. We summarize the available quantitative data on its bioactivity, provide detailed experimental protocols for key assays, and present visual diagrams of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the multifaceted role of this compound.

Introduction

This compound is a naturally occurring phenolic compound found in various plants and has also been identified as an endogenous metabolite in humans and other organisms.[1][2] Structurally, it is an acetophenone with hydroxy substituents at the 2' and 4' positions.[1] Its classification in metabolic databases is varied, being described as both a primary and secondary metabolite, suggesting its involvement in both essential physiological processes and specialized signaling or defense mechanisms.[2]

The interest in DHA from a drug development perspective stems from its diverse biological activities, which include antioxidant, anti-inflammatory, and enzyme inhibitory effects. This guide will delve into the known metabolic pathways of DHA, its interactions with key signaling cascades, and the quantitative measures of its bioactivity.

Endogenous Presence and Metabolism

While this compound has been detected in human urine and blood, specific endogenous concentrations have not been quantitatively reported in the literature.[2] Its presence suggests an endogenous origin, although the precise biosynthetic pathway in humans is not yet fully understood. In plants and microorganisms, acetophenones are synthesized via the shikimate pathway, which is absent in animals.

Inferred Biosynthesis and Metabolism in Humans

The endogenous production of simple phenolics in humans may arise from the metabolism of more complex dietary polyphenols by the gut microbiota. It is plausible that DHA is formed through similar metabolic processes.

Once in circulation, it is likely that this compound undergoes phase II metabolism, similar to other phenolic compounds like resorcinol. The primary metabolic transformation is expected to be conjugation with glucuronic acid and sulfate to form more water-soluble compounds that can be readily excreted in the urine. A known human metabolite of DHA is 2,4-dihydroxyacetophenone 5-sulfate.

In some organisms, a specific enzyme, 2,4'-dihydroxyacetophenone dioxygenase, has been identified, which catalyzes the oxidative cleavage of DHA into 4-hydroxybenzoate and formate. This represents a potential degradation pathway.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities are primarily attributed to its phenolic structure, which allows it to act as a potent antioxidant and an inhibitor of key inflammatory enzymes.

Antioxidant Activity

The antioxidant properties of DHA are conferred by its hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. This activity has been demonstrated in various in vitro assays.

Anti-inflammatory Activity

DHA has been shown to possess significant anti-inflammatory properties through the modulation of several key signaling pathways and enzymes involved in the inflammatory response.

-

Inhibition of Cyclooxygenase (COX) Enzymes: this compound has been found to inhibit the transcription of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.

-

Modulation of Inflammatory Cytokines: DHA can influence the production of inflammatory mediators. For instance, a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Inhibition of Phosphodiesterases (PDEs): While direct inhibitory activity of DHA on PDEs has not been extensively reported, its derivatives have been synthesized and shown to be potent inhibitors of PDE-1 and PDE-3.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the biological activity of this compound and a closely related derivative.

| Activity | Assay | Test System | IC₅₀ | Reference |

| COX-2 Inhibition | Transcriptional Assay | DLD-1 Cancer Cells | 500 µM | |

| Antioxidant | DPPH Radical Scavenging | In vitro | 26.00 ± 0.37 µg/mL | |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated J774A.1 Macrophages | 91.78 µM (38.96% inhibition) | |

| Anti-inflammatory | IL-1β Production | LPS-stimulated J774A.1 Macrophages | 91.78 µM (55.56% inhibition) | |

| Anti-inflammatory | IL-6 Production | LPS-stimulated J774A.1 Macrophages | 91.78 µM (51.62% inhibition) | |

| Anti-inflammatory | TNF-α Production | LPS-stimulated J774A.1 Macrophages | 91.78 µM (59.14% inhibition) | |

| Note: Data for antioxidant and anti-inflammatory activities are for 3,5-diprenyl-4-hydroxyacetophenone, a derivative of 4-hydroxyacetophenone. |

Signaling Pathways

This compound is believed to exert its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

Figure 1: Inhibition of the NF-κB Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2',4'-Dihydroxyacetophenone from Resorcinol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and personal care products.[1][2] Its utility stems from its unique chemical structure, featuring a ketone and two hydroxyl groups on a phenyl ring, which allows for diverse downstream chemical modifications.[2] This document provides detailed protocols for the synthesis of this compound from resorcinol and acetic acid, focusing on the Nencki reaction. Alternative synthetic routes are also discussed. The information is intended to guide researchers in the efficient and safe laboratory-scale preparation of this important compound.

Introduction

This compound is a key building block in organic synthesis. It serves as a precursor for the production of various active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3] For instance, it is a starting material for the synthesis of 2,4-dihydroxy-3-propylacetophenone, which is used in the development of treatments for allergic diseases. Additionally, its derivatives have been investigated for their potential as phosphodiesterase (PDE) inhibitors, which have therapeutic implications for a range of conditions. The compound also finds applications in the cosmetics industry as a skin conditioning agent and antioxidant.

The synthesis of this compound from resorcinol and acetic acid is a classic example of electrophilic aromatic substitution, specifically an acylation reaction. The most common and industrially relevant method is the Nencki reaction, which utilizes a Lewis acid catalyst, typically zinc chloride, to facilitate the acylation of the electron-rich resorcinol ring with acetic acid.

Chemical Reaction and Mechanism

The overall reaction involves the acylation of resorcinol with acetic acid in the presence of a catalyst to yield this compound.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., zinc chloride) activates the acetic acid, making it a more potent electrophile. The electron-rich resorcinol ring then attacks the activated acyl group, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final product. The para-position to one hydroxyl group and ortho to the other is preferentially acylated due to the directing effects of the hydroxyl groups.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via the Nencki reaction.

Materials and Equipment

-

Resorcinol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride

-

Concentrated Hydrochloric Acid

-

Distilled Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beakers

-

Stirring apparatus

-

Buchner funnel and filter flask

-

pH paper

-

Melting point apparatus

-